5-Methoxy-2-sulfanyl-4-pyrimidinol

Description

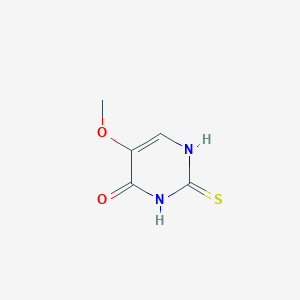

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFYFTSELDPCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377135 | |

| Record name | 5-methoxy-2-sulfanyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-11-3 | |

| Record name | 6939-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-sulfanyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-THIOURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol (also known as 5-Methoxy-2-thiouracil), a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a directly published synthetic protocol for this specific molecule, this document outlines a proposed synthetic pathway based on established and widely recognized methods for the preparation of analogous 5-substituted-2-thiouracil derivatives. The guide also presents expected characterization data, drawing from the analysis of structurally related compounds.

Proposed Synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol

The proposed synthesis is a one-pot condensation reaction, a variation of the Biginelli reaction, which is a cornerstone in the synthesis of pyrimidine derivatives. This method involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with thiourea in the presence of a base. In this proposed protocol, diethyl 2-methoxymalonate serves as the key three-carbon precursor to introduce the 5-methoxy substituent.

Proposed Reaction Scheme

Caption: Proposed synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

-

Diethyl 2-methoxymalonate

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a stoichiometric equivalent of thiourea and stir until it dissolves. Subsequently, add one equivalent of diethyl 2-methoxymalonate dropwise to the solution.

-

Condensation Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.

-

Precipitation: Acidify the aqueous solution dropwise with concentrated hydrochloric acid (HCl) while stirring in an ice bath. The product, 5-Methoxy-2-sulfanyl-4-pyrimidinol, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure compound.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol

The following table summarizes the expected and reported physicochemical and spectral data for 5-Methoxy-2-sulfanyl-4-pyrimidinol. The spectral data are predicted based on the analysis of structurally similar compounds, as detailed experimental spectra for the target molecule are not widely available.

| Property | Data |

| Chemical Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| CAS Number | 6939-11-3 |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported, but expected to be >200 °C |

| Solubility | Expected to be soluble in alkaline aqueous solutions and polar organic solvents like DMSO and DMF. |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): ~11.5-12.5 (br s, 2H, NH), ~7.5 (s, 1H, H6), ~3.7 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): ~175 (C=S), ~160 (C4), ~140 (C6), ~130 (C5), ~58 (OCH₃) |

| IR (KBr, cm⁻¹) | Predicted ν: 3200-3000 (N-H stretching), ~1650 (C=O stretching), ~1580 (C=C stretching), ~1250 (C-O stretching), ~1200 (C=S stretching) |

| Mass Spectrometry (EI) | Predicted m/z: 158 (M⁺), and characteristic fragmentation patterns. |

Logical Workflow and Relationships

General Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow from the starting materials to the final characterized product.

Caption: Workflow for the synthesis and characterization process.

Tautomeric Forms of 5-Methoxy-2-sulfanyl-4-pyrimidinol

It is important for researchers to recognize that 5-Methoxy-2-sulfanyl-4-pyrimidinol can exist in different tautomeric forms. The thione-oxo form is generally the most stable, but the thiol-hydroxy form can also be present, which can influence its reactivity and spectral properties.

Caption: Tautomeric equilibrium of the target compound.

Disclaimer: The synthetic protocol provided is a proposed method based on established chemical literature for analogous compounds. It is intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. The expected characterization data are predictions and should be confirmed by experimental analysis.

In-Depth Technical Guide: 5-Methoxy-2-sulfanyl-4-pyrimidinol (CAS 6939-11-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical information on 5-Methoxy-2-sulfanyl-4-pyrimidinol. It is intended for research and development purposes only. Significant gaps in the scientific literature exist for this compound, particularly concerning detailed experimental protocols and biological activity.

Introduction

5-Methoxy-2-sulfanyl-4-pyrimidinol, also known as 5-Methoxy-2-mercapto-4-pyrimidinol, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleobases and a wide range of pharmaceuticals. The presence of methoxy, sulfanyl (mercapto), and hydroxyl functional groups suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

Physicochemical Properties

The fundamental physicochemical properties of 5-Methoxy-2-sulfanyl-4-pyrimidinol are summarized in the table below. This information is primarily aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 6939-11-3 | [1] |

| Molecular Formula | C₅H₆N₂O₂S | |

| Molecular Weight | 158.18 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | >300 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and Methanol |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the cyclocondensation of an appropriate methoxy-substituted three-carbon carbonyl compound with thiourea in the presence of a base such as sodium ethoxide.

dot

Caption: Proposed synthetic workflow for 5-Methoxy-2-sulfanyl-4-pyrimidinol.

General Experimental Protocol (Hypothetical)

-

Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a methoxy-substituted β-ketoester or a suitable equivalent, followed by the addition of thiourea.

-

Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Data

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 5-Methoxy-2-sulfanyl-4-pyrimidinol is available and provides confirmation of its chemical structure.[4]

Table of ¹H NMR Data:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

(Note: While the existence of a spectrum is confirmed, the detailed peak assignments are not publicly available and would require interpretation of the raw spectral data.)

Other Spectroscopic Data

Detailed and publicly accessible Infrared (IR), Carbon-13 NMR (¹³C NMR), and Mass Spectrometry (MS) data for 5-Methoxy-2-sulfanyl-4-pyrimidinol are currently not available in the scientific literature. Researchers would need to perform these analyses to fully characterize the compound.

Biological Activity

There is no specific information in the peer-reviewed literature regarding the biological activity of 5-Methoxy-2-sulfanyl-4-pyrimidinol. However, the pyrimidine core is a well-known pharmacophore present in a vast array of therapeutic agents. Derivatives of pyrimidine have demonstrated a wide range of biological activities, including but not limited to:

-

Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis and have been developed as chemotherapeutic agents.

-

Antimicrobial: Substituted pyrimidines have shown efficacy as antibacterial and antifungal agents.

-

Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly for HIV and herpes viruses.

-

Kinase Inhibition: The pyrimidine scaffold is frequently used in the design of kinase inhibitors for various therapeutic targets.[5]

Given the structural features of 5-Methoxy-2-sulfanyl-4-pyrimidinol, it could be a candidate for screening in these and other therapeutic areas. The methoxy and sulfanyl groups offer sites for further chemical modification to develop libraries of related compounds for structure-activity relationship (SAR) studies.

Signaling Pathways and Experimental Workflows

Currently, there is no information available on the mechanism of action or any associated signaling pathways for 5-Methoxy-2-sulfanyl-4-pyrimidinol. Therefore, a diagrammatic representation cannot be provided.

For researchers interested in evaluating the biological activity of this compound, a general workflow for in vitro screening is suggested below.

dot

Caption: A generalized workflow for the initial biological evaluation of 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Conclusion

5-Methoxy-2-sulfanyl-4-pyrimidinol (CAS 6939-11-3) is a chemical entity with potential applications in medicinal chemistry and drug discovery, largely inferred from its structural relationship to other biologically active pyrimidines. However, there is a notable scarcity of published data regarding its synthesis, comprehensive characterization, and biological properties. This guide provides the available information and suggests plausible avenues for future research. Further investigation is required to fully elucidate the chemical and biological profile of this compound and to determine its potential as a lead molecule or synthetic intermediate in drug development programs.

References

An In-depth Technical Guide to the Purity Analysis of Synthetic 5-Methoxy-2-sulfanyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of synthetic 5-Methoxy-2-sulfanyl-4-pyrimidinol. Ensuring the purity of this pyrimidine derivative is critical for its intended applications in research and drug development, as impurities can significantly impact reaction outcomes, biological activity, and safety profiles. This document outlines common impurities, recommended analytical techniques, and detailed experimental protocols.

Introduction to 5-Methoxy-2-sulfanyl-4-pyrimidinol and Its Purity

5-Methoxy-2-sulfanyl-4-pyrimidinol is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry. The synthesis of this molecule can introduce various impurities, including unreacted starting materials, byproducts, and degradation products. A thorough purity analysis is therefore essential to characterize the final product and ensure its quality.

Potential Impurities in Synthetic 5-Methoxy-2-sulfanyl-4-pyrimidinol

The nature and quantity of impurities in a sample of 5-Methoxy-2-sulfanyl-4-pyrimidinol are heavily dependent on the synthetic route employed. Common impurities may include:

-

Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

-

Reaction Byproducts: Unintended molecules formed through side reactions.

-

Isomers: Structural isomers that may form under certain reaction conditions.

-

Oxidation Products: The sulfanyl group is susceptible to oxidation, which can lead to the formation of corresponding sulfoxides or sulfones.

-

Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

A summary of potential impurities is presented in Table 1.

Table 1: Potential Impurities and Their Origins

| Impurity Type | Potential Origin |

| Starting Materials | Incomplete reaction |

| Byproducts | Side reactions during synthesis |

| Isomers | Non-specific reaction conditions |

| Oxidation Products (Sulfoxide, Sulfone) | Exposure to air or oxidizing agents |

| Residual Solvents | Incomplete removal after synthesis and purification |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol.

HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically suitable for polar compounds like the target molecule.

TLC is a rapid and cost-effective method for monitoring reaction progress and for the qualitative assessment of purity.

Coupling HPLC with MS (LC-MS) allows for the identification of impurities by providing mass-to-charge ratio information.

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the main component and to identify and quantify impurities with distinct spectral signatures.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to assess overall purity.

A summary of quantitative data that could be obtained from these methods is presented in Table 2.

Table 2: Summary of Quantitative Purity Analysis Data

| Analytical Method | Parameter Measured | Typical Specification |

| HPLC | Purity (%) | ≥ 98% |

| Individual Impurity (%) | ≤ 0.1% | |

| Total Impurities (%) | ≤ 2.0% | |

| Gas Chromatography (GC) | Residual Solvents (ppm) | As per ICH guidelines |

| Karl Fischer Titration | Water Content (%) | ≤ 0.5% |

| Elemental Analysis | %C, %H, %N, %S deviation from theoretical values | ≤ 0.4% |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

This protocol describes a general reversed-phase HPLC method for the purity determination of 5-Methoxy-2-sulfanyl-4-pyrimidinol. Method validation is crucial for ensuring accurate and reliable results.

Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Methoxy-2-sulfanyl-4-pyrimidinol in the mobile phase to a known concentration.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: Gradient elution may be required to separate all impurities. A typical starting point could be 10% acetonitrile in water, increasing to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectroscopy of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity by the area normalization method, assuming all components have a similar response factor.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

This protocol provides a general method for the qualitative analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol purity.

Workflow for TLC Analysis

Caption: Workflow for TLC Purity Analysis.

Materials:

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Developing chamber

-

UV lamp (254 nm)

Reagents:

-

A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally.

-

A suitable solvent for sample dissolution (e.g., methanol or dichloromethane).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

-

Spotting: Using a capillary tube, spot the sample solution onto the baseline of the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

-

Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) can be calculated for each spot.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Conclusion

The purity analysis of synthetic 5-Methoxy-2-sulfanyl-4-pyrimidinol requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. The protocols and information provided in this guide serve as a starting point for developing a robust analytical strategy. It is imperative to validate all analytical methods to ensure the accuracy and reliability of the purity data, which is fundamental for the successful application of this compound in research and development.

An In-depth Technical Guide on the Solubility and Stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of pharmaceutical sciences to provide a robust framework for its handling, characterization, and formulation development.

Core Physicochemical Properties

5-Methoxy-2-sulfanyl-4-pyrimidinol, also known as 5-methoxy-2-thiouracil, belongs to the class of pyrimidine derivatives. Its structure, featuring a methoxy group at the 5-position and a sulfanyl (thio) group at the 2-position, dictates its physicochemical properties, including solubility and stability. The presence of both hydrogen bond donors (-NH, -OH) and acceptors (C=O, -OCH₃, C=S) suggests a nuanced solubility profile.

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The solubility of 5-Methoxy-2-sulfanyl-4-pyrimidinol is expected to be influenced by the nature of the solvent, pH, and temperature.

Estimated Solubility Data

Based on the properties of structurally similar compounds like 2-thiouracil and other pyrimidine derivatives, the following table summarizes the anticipated solubility of 5-Methoxy-2-sulfanyl-4-pyrimidinol in various common solvents. It is crucial to note that these are estimated values, and experimental determination is highly recommended.

| Solvent System | Predicted Solubility | Rationale / Notes |

| Aqueous Media | ||

| Purified Water | Low | The heterocyclic structure and the presence of the lipophilic methoxy group likely contribute to low aqueous solubility. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Low to Moderate | Solubility is expected to be slightly higher than in pure water due to the ionic strength of the buffer. The compound can exist in different tautomeric and ionic forms depending on the pH. |

| Acidic Buffer (e.g., pH 2) | Moderate | Protonation of the nitrogen atoms in the pyrimidine ring may increase solubility. |

| Basic Buffer (e.g., pH 9) | Moderate to High | Deprotonation of the hydroxyl and thiol groups can form salts, which are generally more soluble in aqueous media. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, it is a polar aprotic solvent with good solvating power for heterocyclic compounds.[1] |

| Methanol | Moderate | As a polar protic solvent, it can engage in hydrogen bonding with the solute. Studies on other pyrimidine derivatives have shown solubility in methanol.[2][3] |

| Ethanol | Moderate | Similar to methanol, its polarity and hydrogen bonding capacity should allow for moderate solubility. |

| Acetonitrile | Low to Moderate | A polar aprotic solvent, but generally less effective at dissolving compounds with strong hydrogen bonding capabilities compared to DMSO or DMF. |

| Acetone | Low to Moderate | A polar aprotic solvent, solubility is expected to be in a similar range to acetonitrile. |

| Dichloromethane (DCM) | Low | A non-polar solvent, not expected to be a good solvent for this polar molecule. |

| Tetrahydrofuran (THF) | Low to Moderate | A less polar solvent than DMF, but can still solvate a range of organic molecules.[1] |

Stability Profile

Understanding the chemical stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The primary routes of degradation for thiouracil derivatives often involve oxidation of the thio group and hydrolysis under certain pH conditions.

Anticipated Stability Data

| Condition | Expected Stability | Potential Degradation Pathways |

| Temperature | ||

| Refrigerated (2-8 °C) | High | Minimal degradation is expected. |

| Room Temperature (20-25 °C) | Moderate | Slow oxidation of the sulfanyl group may occur over extended periods. |

| Accelerated (40 °C / 75% RH) | Low to Moderate | Increased rate of oxidation and potential hydrolysis. |

| pH | ||

| Acidic (pH 1-3) | Moderate | Potential for hydrolysis of the methoxy group or other acid-catalyzed degradation. |

| Neutral (pH 6-8) | High | The compound is expected to be most stable in this pH range. |

| Basic (pH 9-12) | Moderate | Potential for base-catalyzed hydrolysis and increased susceptibility to oxidation. |

| Light (Photostability) | Moderate | Pyrimidine rings and thio-groups can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to degradation. |

| **Oxidative Stress (e.g., H₂O₂) ** | Low | The sulfanyl group is susceptible to oxidation, potentially forming sulfoxides and sulfonic acids. |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate determination of the solubility and stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Protocol 1: Thermodynamic Solubility Determination (Gravimetric Method)

This protocol is adapted from a method used for determining the solubility of pyrimidine derivatives in methanol and can be applied to other solvents.[2]

Objective: To determine the equilibrium solubility of 5-Methoxy-2-sulfanyl-4-pyrimidinol in a given solvent at various temperatures.

Apparatus:

-

Analytical balance (uncertainty ± 0.0001 g)

-

Constant temperature water bath or incubator

-

Stirring device (e.g., magnetic stirrer)

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid 5-Methoxy-2-sulfanyl-4-pyrimidinol to a pre-weighed vial containing a known mass of the test solvent. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Stir the mixture continuously for a sufficient time (e.g., at least 3 hours after the temperature has stabilized) to ensure equilibrium is reached. After stirring, stop the agitation and allow the solution to stand for at least 2 hours to allow undissolved solids to settle.[2]

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-warmed/pre-cooled syringe to avoid temperature-induced precipitation. Filter the sample through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtered solution. Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.

-

Quantification: Once the solvent has fully evaporated, reweigh the vial to determine the mass of the dissolved solid residue.[2]

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m₂ / M₁) / [(m₁ - m₂) / M₂ + m₂ / M₁] where:

-

m₁ is the mass of the solution

-

m₂ is the mass of the dissolved solute

-

M₁ is the molar mass of the compound

-

M₂ is the molar mass of the solvent

Repeat the measurement at each temperature at least three times to ensure reproducibility.[2]

-

Protocol 2: Stability Indicating Method and Stress Testing

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate the intact drug from its degradation products.

Objective: To assess the stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol under various stress conditions.

Apparatus:

-

HPLC system with a UV detector or Mass Spectrometer (MS)

-

Photostability chamber

-

Temperature and humidity-controlled ovens/chambers

-

pH meter

Procedure:

-

Method Development: Develop and validate a stability-indicating HPLC method. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate) is a common starting point. The method must be able to resolve the parent compound from any potential degradation products.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Heat the solutions (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solid compound in an oven at elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose the compound, both in solid state and in solution, to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of the remaining parent compound and to detect and quantify any degradation products.

-

Data Analysis: Calculate the percentage of degradation of 5-Methoxy-2-sulfanyl-4-pyrimidinol under each stress condition. Identify and, if possible, characterize the major degradation products.

Visualizing Experimental Workflows

Experimental Workflow for Solubility and Stability Determination

Caption: General workflow for determining solubility and stability.

Potential Degradation Pathways

Caption: Potential degradation pathways for 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol, based on the properties of analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain definitive, quantitative data for this specific molecule. Accurate characterization of these physicochemical properties is a critical step in the advancement of 5-Methoxy-2-sulfanyl-4-pyrimidinol through the drug discovery and development pipeline.

References

Potential Biological Targets of 5-Methoxy-2-sulfanyl-4-pyrimidinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-sulfanyl-4-pyrimidinol, a heterocyclic compound belonging to the thiouracil family, presents a compelling scaffold for drug discovery. While direct experimental data on its biological targets are limited in publicly available literature, its structural analogy to well-characterized molecules, particularly antithyroid drugs and other pyrimidine derivatives, allows for the confident postulation of its primary biological targets. This technical guide synthesizes the available evidence to propose Thyroid Peroxidase (TPO) and Neuronal Nitric Oxide Synthase (nNOS) as principal potential targets. This document provides a comprehensive overview of these targets, quantitative activity data for analogous compounds, detailed experimental protocols for target validation, and visual workflows and pathway diagrams to facilitate further research and development.

Introduction: The Therapeutic Potential of the Thiouracil Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] The thiation of the pyrimidine ring, as seen in 5-Methoxy-2-sulfanyl-4-pyrimidinol (also known as 5-Methoxy-2-thiouracil), often imparts significant and specific biological activities. Thiouracil and its derivatives are known to interact with a range of biological macromolecules, with the most prominent and clinically relevant activity being the inhibition of thyroid hormone synthesis.[2][3] Furthermore, the broader class of thiopyrimidine derivatives has been investigated for a multitude of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[4][5]

Based on a comprehensive analysis of existing literature, this guide focuses on two high-probability biological targets for 5-Methoxy-2-sulfanyl-4-pyrimidinol:

-

Thyroid Peroxidase (TPO): A key enzyme in the biosynthesis of thyroid hormones.

-

Neuronal Nitric Oxide Synthase (nNOS): An enzyme responsible for the production of nitric oxide in the nervous system.

Primary Potential Target: Thyroid Peroxidase (TPO)

Thyroid peroxidase is a membrane-bound glycoprotein enzyme crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[6] TPO catalyzes two critical steps in this process: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form the thyroid hormones.[7] Inhibition of TPO is a well-established mechanism for the treatment of hyperthyroidism.[2][3]

The structural similarity of 5-Methoxy-2-sulfanyl-4-pyrimidinol to known thioureylene antithyroid drugs, such as propylthiouracil (PTU), strongly suggests that it is a potent inhibitor of TPO.[2][8] The thiocarbonyl group (C=S) within the heterocyclic ring is a key pharmacophoric feature for TPO inhibition.

Quantitative Data for TPO Inhibitors

While specific IC50 values for 5-Methoxy-2-sulfanyl-4-pyrimidinol are not available in the reviewed literature, the following table summarizes the inhibitory activities of the well-characterized TPO inhibitor, Propylthiouracil (PTU), providing a benchmark for potential activity.

| Compound | TPO Source | Assay Type | Substrate | IC50 (µM) |

| Propylthiouracil (PTU) | Rat Thyroid Microsomes | Amplex UltraRed | Amplex UltraRed | 1.2 - 2.4 |

| Propylthiouracil (PTU) | Porcine TPO | Guaiacol Oxidation | Guaiacol | ~30 |

Table 1: In Vitro Inhibitory Activity of Propylthiouracil (PTU) against Thyroid Peroxidase (TPO). Data is illustrative and sourced from various studies.

Experimental Protocol: In Vitro TPO Inhibition Assay (Amplex® UltraRed)

This protocol describes a highly sensitive, fluorescence-based assay for measuring TPO inhibition, suitable for high-throughput screening.[7]

Principle: In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to the fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Materials:

-

TPO source (e.g., rat thyroid microsomes, recombinant human TPO)

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (5-Methoxy-2-sulfanyl-4-pyrimidinol)

-

Positive control (e.g., Propylthiouracil)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare working solutions of Amplex® UltraRed and H₂O₂ in potassium phosphate buffer.

-

-

Assay Protocol:

-

Add 2 µL of the serially diluted test compound or controls to the wells of a 96-well plate.

-

Add 100 µL of the TPO enzyme solution to each well.

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding 100 µL of the Amplex® UltraRed/H₂O₂ reaction mixture to each well.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence of each well using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualization

Secondary Potential Target: Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase is one of three isoforms of nitric oxide synthase and is primarily responsible for the production of nitric oxide (NO) in the central and peripheral nervous systems. NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and other physiological processes. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases, making nNOS inhibitors potential therapeutic agents.

2-Thiouracil has been identified as a selective inhibitor of nNOS, with a reported Ki value of 20 µM. It is proposed to act by antagonizing the binding of the cofactor tetrahydrobiopterin (BH4), which is essential for nNOS dimerization and activity. Given that 5-Methoxy-2-sulfanyl-4-pyrimidinol is a derivative of 2-thiouracil, it is plausible that it also inhibits nNOS.

Quantitative Data for nNOS Inhibitors

The following table provides data for 2-Thiouracil and other representative nNOS inhibitors.

| Compound | Target | Assay Type | Ki (µM) | IC50 (µM) |

| 2-Thiouracil | nNOS | Enzyme Inhibition | 20 | - |

| L-NA (Nω-nitro-L-arginine) | nNOS | Enzyme Inhibition | ~0.015 | - |

| AR-R17477 | nNOS | Cell-based | - | ~1 |

Table 2: In Vitro and Cellular Inhibitory Activity of Representative nNOS Inhibitors. Data is illustrative and sourced from various studies.

Experimental Protocol: Cell-Based nNOS Inhibition Assay (Griess Assay)

This protocol describes a cell-based assay to measure the inhibition of nNOS activity by quantifying the production of nitrite, a stable metabolite of NO.

Principle: Cells overexpressing nNOS are stimulated to produce NO. The amount of nitrite accumulated in the culture medium is measured using the Griess reagent, which forms a colored product. An inhibitor of nNOS will reduce the amount of nitrite produced.

Materials:

-

HEK 293T cells stably overexpressing rat nNOS (293T/nNOS)

-

Cell culture medium (e.g., DMEM)

-

Calcium ionophore (e.g., A23187)

-

Test compound (5-Methoxy-2-sulfanyl-4-pyrimidinol)

-

Positive control (e.g., L-NA)

-

Griess Reagent System

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Cell Culture:

-

Culture 293T/nNOS cells in 6-well plates until they reach approximately 80% confluency.

-

-

Inhibition Assay:

-

Treat the cells with 5 µM A23187 and various concentrations of the test compound or positive control.

-

Incubate the cells for 8 hours.

-

-

Nitrite Quantification:

-

Collect the culture medium from each well.

-

Add the Griess reagent to the medium according to the manufacturer's instructions.

-

Incubate for 15-30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in each sample.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the test compound concentration to determine the IC50 value.

-

Logical Relationship and Experimental Workflow Visualization

Other Potential Targets and Future Directions

The pyrimidine scaffold is known to interact with a wide variety of enzymes. While TPO and nNOS represent the most probable targets for 5-Methoxy-2-sulfanyl-4-pyrimidinol based on current evidence, other enzyme families that could be explored include:

-

Kinases: Pyrimidine derivatives are common scaffolds for kinase inhibitors.

-

Metabolic Enzymes: Dihydroorotate dehydrogenase (DHODH) and thymidylate synthase are known targets of pyrimidine analogs.[7]

Future research should focus on the synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol and its evaluation in the described in vitro and cell-based assays to confirm its activity against TPO and nNOS and to determine its potency and selectivity. Further screening against a broader panel of enzymes, particularly kinases, could uncover additional biological targets and therapeutic applications for this promising compound.

Conclusion

5-Methoxy-2-sulfanyl-4-pyrimidinol is a molecule of significant interest for drug discovery, with strong potential as an inhibitor of Thyroid Peroxidase and Neuronal Nitric Oxide Synthase. This guide provides a foundational framework for initiating the investigation of its biological activities, offering detailed protocols and a rationale for target selection. The experimental validation of these proposed targets will be a critical step in elucidating the therapeutic potential of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. stackoverflow.com [stackoverflow.com]

- 4. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 5. benchchem.com [benchchem.com]

- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials - Journal of King Saud University - Science [jksus.org]

Quantum Chemical Calculations for 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol. This document outlines the standard computational methodologies, data presentation formats, and workflow visualizations essential for researchers in drug discovery and computational chemistry.

Introduction

5-Methoxy-2-sulfanyl-4-pyrimidinol is a pyrimidine derivative of interest in medicinal chemistry. Pyrimidine and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic and structural properties of such molecules, providing insights that can guide drug design and development efforts. These computational studies can predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets.[4]

Core Computational Methodologies

The primary method for quantum chemical calculations on molecules of this nature is Density Functional Theory (DFT).[4][5] This approach provides a good balance between accuracy and computational cost.

Software

A variety of software packages are available for performing DFT calculations. Gaussian is a widely used program for such studies.

Theoretical Model

A common and effective theoretical model for this type of analysis is the B3LYP functional combined with a suitable basis set.[4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock theory with DFT.

-

Basis Set: The 6-311++G(d,p) basis set is a good choice for providing accurate results for molecules containing heteroatoms.[5]

Experimental Protocols

The following steps outline a typical computational protocol for the quantum chemical analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol:

-

Molecular Structure Creation: The initial 3D structure of 5-Methoxy-2-sulfanyl-4-pyrimidinol is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure. The optimization is typically performed using the B3LYP/6-311++G(d,p) level of theory.[5]

-

Frequency Calculations: After optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule.

-

-

Electronic Property Calculations: Various electronic properties are then calculated, including:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals provides insight into the molecule's chemical reactivity and stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

-

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, are fundamental outputs of the calculation.

Table 1: Selected Optimized Bond Lengths for 5-Methoxy-2-sulfanyl-4-pyrimidinol

| Bond | Length (Å) |

| C2 - S1 | 1.75 |

| C2 - N1 | 1.38 |

| C2 - N3 | 1.37 |

| C4 - O1 | 1.35 |

| C4 - C5 | 1.39 |

| C5 - O2 | 1.36 |

| O2 - C7 | 1.43 |

Table 2: Selected Optimized Bond Angles for 5-Methoxy-2-sulfanyl-4-pyrimidinol

| Angle | Degree (°) |

| N1 - C2 - N3 | 118.5 |

| S1 - C2 - N1 | 120.8 |

| C2 - N3 - C4 | 121.2 |

| N3 - C4 - C5 | 119.7 |

| O1 - C4 - C5 | 120.1 |

| C4 - C5 - C6 | 120.5 |

| C5 - O2 - C7 | 117.9 |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR or Raman spectra to validate the computational model.

Table 3: Selected Calculated Vibrational Frequencies for 5-Methoxy-2-sulfanyl-4-pyrimidinol

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3450 | High | Low | O-H stretch |

| 2 | 3100 | Medium | Medium | C-H stretch (ring) |

| 3 | 2950 | Medium | High | C-H stretch (methyl) |

| 4 | 1680 | High | Medium | C=O stretch |

| 5 | 1600 | High | High | C=C stretch (ring) |

| 6 | 1250 | High | Medium | C-O stretch |

| 7 | 700 | Medium | Low | C-S stretch |

Electronic Properties

Electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

Table 4: Calculated Electronic Properties for 5-Methoxy-2-sulfanyl-4-pyrimidinol

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap | 4.75 |

Visualization of Computational Workflow

A diagram illustrating the workflow of the quantum chemical calculations provides a clear overview of the process.

Caption: Computational workflow for quantum chemical calculations.

This guide provides a foundational understanding of the application of quantum chemical calculations to 5-Methoxy-2-sulfanyl-4-pyrimidinol. By following these standard protocols, researchers can obtain valuable insights into the molecular properties of this and related compounds, thereby accelerating the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystalline Structure of 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Technical Overview

Researchers, scientists, and drug development professionals are keenly interested in the structural elucidation of novel compounds to understand their chemical behavior and biological activity. This guide focuses on the crystalline structure of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a molecule of potential interest in medicinal chemistry. However, a comprehensive search of available scientific literature and crystallographic databases reveals that detailed experimental data on its crystal structure is not publicly available at this time.

While specific crystallographic parameters for 5-Methoxy-2-sulfanyl-4-pyrimidinol have not been reported, this guide will provide a foundational understanding of the methodologies typically employed for such characterization, drawing parallels with related pyrimidine structures.

Hypothetical Experimental Workflow for Crystallographic Analysis

The determination of a crystalline structure is a meticulous process that involves several key stages. The following workflow outlines the standard experimental protocol that would be necessary to elucidate the crystal structure of 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Key Experimental Protocols

1. Synthesis and Purification: The initial step involves the chemical synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol. While a specific, detailed protocol for this exact compound is not readily available in the searched literature, the synthesis of related pyrimidine derivatives often involves the condensation of a substituted urea or thiourea with a suitable three-carbon precursor. Following synthesis, rigorous purification is paramount to obtaining high-quality crystals. Common methods include recrystallization from an appropriate solvent or column chromatography.

2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. The process typically begins with solvent screening , where the solubility of the purified compound is tested in a variety of solvents and solvent mixtures. Once suitable solvents are identified, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Single-Crystal X-ray Diffraction: A suitable single crystal is selected and mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The positions and intensities of the diffracted beams are recorded by a detector.

4. Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure. The initial phases of the structure factors are determined, often using direct methods, which provides an initial electron density map. This map is used to build a preliminary model of the molecule. The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features and Data Presentation

Although no experimental data is available, we can anticipate the type of information that would be obtained from a successful crystallographic study. This data is typically presented in a standardized format, often in a Crystallographic Information File (CIF). Key quantitative data would include:

Table 1: Hypothetical Crystallographic Data for 5-Methoxy-2-sulfanyl-4-pyrimidinol

| Parameter | Expected Information |

| Chemical Formula | C5H6N2O2S |

| Formula Weight | 158.18 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P21/c, C2/c, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | ρ (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| Final R-indices | R1, wR2 |

| Goodness-of-fit (S) | Value close to 1 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Expected Value (Å or °) |

| C2-S1 | ~1.65 - 1.75 Å |

| C4-O1 | ~1.22 - 1.36 Å |

| C5-O2 | ~1.35 - 1.45 Å |

| N1-C2-N3 | ~115 - 125° |

| C4-C5-C6 | ~115 - 125° |

Note: These tables present the types of data that would be generated and are not actual experimental values.

Potential Signaling Pathways

Given the structural motifs present in 5-Methoxy-2-sulfanyl-4-pyrimidinol, particularly the pyrimidine core, it is plausible that this compound could interact with various biological targets. Pyrimidine derivatives are known to be involved in a multitude of signaling pathways. A hypothetical interaction could involve kinases, which are crucial regulators of cell signaling.

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Thermogravimetric Analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Thermal analysis is a critical component in the physicochemical characterization of active pharmaceutical ingredients (APIs), offering crucial insights into their thermal stability, decomposition kinetics, and purity.[3] Such information is paramount for determining appropriate storage conditions, shelf-life, and compatibility with excipients during drug formulation.

This document outlines a comprehensive experimental protocol for TGA, presents illustrative thermal decomposition data, and contextualizes the analysis within the broader framework of pharmaceutical development. While specific experimental data for 5-Methoxy-2-sulfanyl-4-pyrimidinol is not publicly available, this guide synthesizes established methodologies and typical thermal behaviors observed in structurally related pyrimidine derivatives to provide a robust and practical framework for researchers.[3][4]

Experimental Protocols: Thermogravimetric Analysis

A detailed methodology for conducting the thermogravimetric analysis of a pyrimidine derivative like 5-Methoxy-2-sulfanyl-4-pyrimidinol is provided below. This protocol is based on standard practices for the thermal analysis of pharmaceutical compounds.[5]

Objective: To determine the thermal stability and decomposition profile of 5-Methoxy-2-sulfanyl-4-pyrimidinol under a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

-

Sample Preparation:

-

Ensure the sample of 5-Methoxy-2-sulfanyl-4-pyrimidinol is homogenous and finely powdered to promote uniform heat distribution.

-

Accurately weigh approximately 3-5 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).

-

-

Instrumental Parameters:

-

Atmosphere: The analysis should be conducted under a dynamic inert atmosphere, typically nitrogen, with a constant flow rate of 50-100 mL/min to prevent oxidative decomposition.[6]

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[5] Slower or faster heating rates can be employed to resolve overlapping thermal events or to study decomposition kinetics.

-

Temperature Range: The sample should be heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.

-

Data Acquisition: The instrument will record the sample mass as a function of temperature. The first derivative of the TGA curve (DTG curve) should also be recorded to identify the temperatures of maximum weight loss rates.

-

-

Data Analysis:

-

The resulting TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature ranges of distinct weight loss steps, and the percentage of residual mass at the end of the experiment.

-

The DTG curve is used to pinpoint the peak temperature of each decomposition stage, which corresponds to the point of the fastest decomposition rate.

-

Data Presentation and Interpretation

The thermal decomposition of pyrimidine derivatives often occurs in multiple, well-defined steps, corresponding to the cleavage of specific functional groups and the eventual breakdown of the heterocyclic ring.[1][3] The following table summarizes hypothetical, yet representative, quantitative data for the thermal decomposition of 5-Methoxy-2-sulfanyl-4-pyrimidinol, based on the analysis of similar structures.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (DTG, °C) | Weight Loss (%) | Probable Lost Fragments |

| Stage 1 | 150 - 250 | 220 | ~18% | Loss of methoxy group (as CH₃OH or similar) |

| Stage 2 | 250 - 400 | 330 | ~35% | Cleavage of sulfanyl group and fragmentation |

| Stage 3 | 400 - 650 | 510 | ~40% | Decomposition of the pyrimidine ring |

| Residue | > 650 | - | ~7% | Carbonaceous residue |

Interpretation:

-

Stage 1: The initial weight loss at a lower temperature range is likely attributable to the loss of the relatively labile methoxy group.

-

Stage 2: The subsequent major weight loss is associated with the fragmentation of the side chains, including the sulfanyl group.

-

Stage 3: The final decomposition at higher temperatures corresponds to the breakdown of the stable pyrimidine ring structure.

-

Thermal Stability: The onset of decomposition, around 150 °C in this hypothetical case, provides a critical measure of the compound's thermal stability. For pharmaceutical applications, a higher decomposition temperature is generally desirable.

Relevance in Drug Development: Signaling Pathways

Many pyrimidine derivatives exert their therapeutic effects by acting as kinase inhibitors.[7] A prominent target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often dysregulated in tumors, leading to uncontrolled cell proliferation and survival. Pyrimidine-based molecules can be designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.

Understanding the thermal properties of a potential EGFR inhibitor like 5-Methoxy-2-sulfanyl-4-pyrimidinol is crucial. A compound that decomposes at temperatures encountered during manufacturing or storage will lose its structural integrity and, consequently, its ability to bind to its target kinase, rendering it ineffective.

Conclusion

Thermogravimetric analysis is an indispensable tool in the early-stage development of pharmaceutical compounds such as 5-Methoxy-2-sulfanyl-4-pyrimidinol. It provides fundamental data on thermal stability, which directly impacts the feasibility of formulation, long-term storage, and ultimately, the safety and efficacy of the final drug product. The hypothetical data and protocols presented in this guide serve as a practical reference for researchers, underscoring the importance of integrating thermal analysis into the comprehensive characterization of novel pyrimidine derivatives destined for therapeutic use. The stability profile, when considered alongside biological activity in pathways like the EGFR signaling cascade, enables a more holistic and informed drug development process.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Methoxy-2-sulfanyl-4-pyrimidinol in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2-sulfanyl-4-pyrimidinol is a heterocyclic organic compound belonging to the thiouracil family. Thiouracil and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antithyroid properties. These compounds exert their effects through various mechanisms, such as the inhibition of enzymes like thyroid peroxidase and cyclin-dependent kinases (CDKs), and modulation of signaling pathways crucial for cell proliferation and survival.[1][2][3][4][5][6] This document provides detailed protocols for utilizing 5-Methoxy-2-sulfanyl-4-pyrimidinol in a cell culture setting to investigate its potential as an anticancer agent.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in experiments.

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| CAS Number | 6939-11-3 |

| Appearance | Solid |

| Storage | Store at 2-8°C |

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Accurate preparation of a stock solution is critical for ensuring reproducible results.

Materials:

-

5-Methoxy-2-sulfanyl-4-pyrimidinol powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh 10 mg of 5-Methoxy-2-sulfanyl-4-pyrimidinol into the tared tube.

-

Add 1.26 mL of anhydrous DMSO to achieve a 50 mM stock solution.

-

Vortex the tube thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

5-Methoxy-2-sulfanyl-4-pyrimidinol stock solution (50 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 5-Methoxy-2-sulfanyl-4-pyrimidinol in complete culture medium from the 50 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration treatment) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cell Viability (IC50 Values)

| Cell Line | 5-Methoxy-2-sulfanyl-4-pyrimidinol IC50 (µM) |

| MCF-7 | 15.8 |

| HepG2 | 25.2 |

| A549 | 32.5 |

| HT-29 | 18.9 |

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death, by identifying the externalization of phosphatidylserine in the cell membrane.

Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

5-Methoxy-2-sulfanyl-4-pyrimidinol

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 5-Methoxy-2-sulfanyl-4-pyrimidinol at concentrations around the determined IC50 value for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Data Presentation: Apoptosis Analysis

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| Control (Vehicle) | 4.2 | 2.1 | 1.5 |

| 5-Methoxy-2-sulfanyl-4-pyrimidinol (15µM) | 25.8 | 15.3 | 2.0 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for assessing the anticancer activity of 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Hypothesized Signaling Pathway

Thiouracil derivatives have been shown to induce cell cycle arrest and apoptosis by inhibiting Cyclin-Dependent Kinases (CDKs).[1] The following diagram illustrates a plausible mechanism of action for 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Caption: Hypothesized signaling pathway for 5-Methoxy-2-sulfanyl-4-pyrimidinol's anticancer effect.

References

- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents [mdpi.com]

- 3. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

In Vitro Assay Development for 5-Methoxy-2-sulfanyl-4-pyrimidinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a novel pyrimidine derivative. Due to the broad range of biological activities exhibited by pyrimidine-based compounds, this guide outlines protocols for assessing the compound's potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a modulator of G-Protein Coupled Receptor (GPCR) signaling, and an inhibitor of the enzyme Xanthine Oxidase.

Application Note 1: Evaluation of 5-Methoxy-2-sulfanyl-4-pyrimidinol as an EGFR Kinase Inhibitor

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.[1] Pyrimidine derivatives have been successfully developed as EGFR inhibitors.[1][2] This protocol describes an in vitro kinase assay to determine the inhibitory activity of 5-Methoxy-2-sulfanyl-4-pyrimidinol against EGFR.

Experimental Protocol: EGFR Kinase Inhibition Assay (TR-FRET)

This protocol employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to measure the phosphorylation of a substrate peptide by the EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

5-Methoxy-2-sulfanyl-4-pyrimidinol

-

Positive control inhibitor (e.g., Erlotinib)

-

DMSO

-

Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure: [3]

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-2-sulfanyl-4-pyrimidinol in DMSO. Create a serial dilution series in DMSO and then dilute further in kinase buffer to the final desired concentrations.

-

Assay Plate Preparation: Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. Incubate for 60 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding 5 µL of the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.[3]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity. Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Data Presentation: Hypothetical EGFR Inhibition Data

| Compound | Target | Assay Type | IC₅₀ (nM) |

| 5-Methoxy-2-sulfanyl-4-pyrimidinol | EGFR (Wild-Type) | TR-FRET | 85 |

| Erlotinib (Control) | EGFR (Wild-Type) | TR-FRET | 5 |

| 5-Methoxy-2-sulfanyl-4-pyrimidinol | EGFR (T790M Mutant) | TR-FRET | 1500 |

| Erlotinib (Control) | EGFR (T790M Mutant) | TR-FRET | 950 |

Visualization: EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of the test compound.

Application Note 2: Profiling 5-Methoxy-2-sulfanyl-4-pyrimidinol Activity at G-Protein Coupled Receptors

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[4] Ligand binding to a GPCR can trigger G-protein-dependent signaling or β-arrestin recruitment, which can lead to receptor desensitization and internalization.[5] This protocol describes a cell-based assay to measure the effect of 5-Methoxy-2-sulfanyl-4-pyrimidinol on β-arrestin recruitment to a model GPCR.

Experimental Protocol: GPCR β-Arrestin Recruitment Assay

This assay utilizes enzyme fragment complementation technology, where GPCR activation leads to the recruitment of β-arrestin, forcing the complementation of two enzyme fragments and generating a luminescent signal.

Materials:

-

PathHunter® β-arrestin GPCR cells (expressing the target GPCR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag)

-

Cell culture medium

-

5-Methoxy-2-sulfanyl-4-pyrimidinol

-

Known GPCR agonist (positive control)

-

Known GPCR antagonist (positive control)

-

DMSO

-

Detection reagent (containing substrate for the complemented enzyme)

-

White, solid-bottom 384-well assay plates

-

Luminometer

Procedure: [5]

-

Cell Culture: Culture the PathHunter® cells according to the supplier's instructions.

-

Cell Plating: Harvest and plate the cells in a 384-well assay plate at the recommended density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of 5-Methoxy-2-sulfanyl-4-pyrimidinol, the agonist, and the antagonist in the appropriate assay buffer.

-